1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is characterized by a pyrrolidine-5-one core substituted with a 3-methoxyphenyl group at position 1 and a 5-methyl-1,3,4-thiadiazole-2-yl carboxamide at position 2. Its molecular formula is C₁₅H₁₆N₄O₃S, with a molecular weight of 332.38 g/mol. Thiadiazole-pyrrolidine hybrids are widely studied for their kinase inhibition, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-17-18-15(23-9)16-14(21)10-6-13(20)19(8-10)11-4-3-5-12(7-11)22-2/h3-5,7,10H,6,8H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLAIZJLXLUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinecarboxamide moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Thiadiazole Substituents: Methyl (target compound): Balances solubility and lipophilicity for optimal bioavailability. Isopropyl (): Bulky groups reduce metabolic clearance but may hinder target binding .
Aromatic Ring Modifications :
- 3-Methoxyphenyl (target): Electron-donating methoxy group improves solubility and stabilizes charge-transfer interactions with enzymes .
- Halogenated phenyls (): Chlorine/fluorine enhance binding via halogen bonds but increase molecular weight and metabolic challenges .
- Simple phenyl (): Lacks polar groups, leading to lower solubility but faster cellular uptake .
Pharmacological Implications
- Antimicrobial Activity : Thiadiazole derivatives with electron-withdrawing groups (e.g., chlorine) show superior Gram-negative bacterial inhibition compared to methoxy-substituted analogs .
- Kinase Inhibition : The target compound’s methoxy group may favor interactions with ATP-binding pockets in kinases, while ethyl-thiadiazole analogs exhibit longer residence times due to hydrophobic interactions .
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas halogenated analogs face dehalogenation, both requiring structural optimization to improve half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
